molecular formula C14H9N3O6 B11545789 4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No. B11545789
M. Wt: 315.24 g/mol
InChI Key: RQEIOIQNXNGPRJ-UHFFFAOYSA-N
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Description

4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of nitro groups and a benzodioxole moiety, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline typically involves the condensation reaction between 4-nitroaniline and 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

    Condensation: Aldehydes or ketones, ethanol solvent, reflux conditions.

Major Products Formed

    Reduction: 4-Amino-N-[(E)-(6-amino-1,3-benzodioxol-5-yl)methylidene]aniline.

    Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole moiety can also participate in various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is unique due to the presence of both nitro groups and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

properties

Molecular Formula

C14H9N3O6

Molecular Weight

315.24 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H9N3O6/c18-16(19)11-3-1-10(2-4-11)15-7-9-5-13-14(23-8-22-13)6-12(9)17(20)21/h1-7H,8H2

InChI Key

RQEIOIQNXNGPRJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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